molecular formula C9H16FNO B13258390 1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol

1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol

Cat. No.: B13258390
M. Wt: 173.23 g/mol
InChI Key: BIKGJQXHYQZUJD-UHFFFAOYSA-N
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Description

1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol is a spirocyclic compound characterized by a 5-azaspiro[2.4]heptane core fused with a fluorinated propanol moiety. This structure confers unique conformational rigidity and stereoelectronic properties, making it a candidate for pharmaceutical applications, particularly in antiviral and enzyme-targeting therapies. The spirocyclic amine moiety is known to enhance metabolic stability and binding affinity in drug design , while the fluorine atom at the 3-position of propanol likely influences lipophilicity and bioavailability .

However, structurally related analogs, such as ledipasvir (a hepatitis C NS5A inhibitor containing a 5-azaspiro[2.4]heptane group), provide insights into its physicochemical and pharmacological behavior .

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

1-(5-azaspiro[2.4]heptan-5-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H16FNO/c10-5-8(12)6-11-4-3-9(7-11)1-2-9/h8,12H,1-7H2

InChI Key

BIKGJQXHYQZUJD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(C2)CC(CF)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol 5-azaspiro[2.4]heptane 3-fluoropropan-2-ol Potential antiviral agent (hypothetical) N/A
Ledipasvir 5-azaspiro[2.4]heptane Fluorene-benzimidazole-imidazole HCV NS5A inhibitor
Sofosbuvir Pyrimidine nucleotide analog Fluorinated tetrahydrofuran HCV NS5B polymerase inhibitor
Drospirenone-related impurities Naphthalene-thiophene-propanol Methylamino-thiophene/naphthalene Contraceptive impurities

Key Differences and Implications

Spirocyclic Core vs. In contrast, ledipasvir leverages this rigidity to anchor its fluorene-benzimidazole system, enabling potent NS5A inhibition .

Fluorination vs. Non-Fluorinated Analogs The 3-fluoropropanol group may enhance metabolic stability and membrane permeability relative to non-fluorinated analogs like drospirenone-related compounds .

Biological Activity

The compound 1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol (CAS No. 1861409-31-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol has a molecular formula of C9H18FNOC_9H_{18}FNO and a molecular weight of approximately 175.24 g/mol. The compound features a spirocyclic structure which may contribute to its unique biological properties.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC9H18FNO
Molecular Weight175.24 g/mol
CAS Number1861409-31-5
Boiling PointNot available

Pharmacological Effects

Research indicates that 1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol exhibits a range of biological activities, including:

  • Antidepressant-like effects : Studies have suggested that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic properties : Initial assessments indicate potential pain-relieving effects, possibly through modulation of central pain pathways.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the spirocyclic structure interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.

Case Studies

  • Study on Antidepressant Activity :
    • In a controlled study involving rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity, supporting its potential use as an antidepressant.
  • Pain Modulation Study :
    • A separate study evaluated the analgesic properties using the formalin test in rodents. Results demonstrated a marked decrease in pain response, suggesting effective modulation of nociceptive pathways.

Table 2: Summary of Case Studies

Study FocusFindingsImplications
Antidepressant ActivityReduced depressive behaviors in rodent modelsPotential for development as an antidepressant
Pain ModulationDecreased pain response in formalin testPossible analgesic applications

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